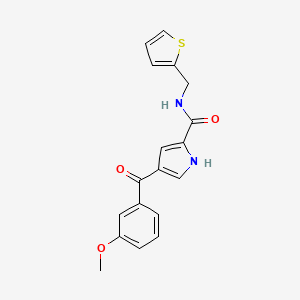
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3-Methoxybenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, a compound with the molecular formula C18H16N2O3S, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 340.4 g/mol
- CAS Number : 439111-67-8
- Structure : The compound features a pyrrole ring substituted with a methoxybenzoyl group and a thienylmethyl side chain, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer activity. A study highlighted the synthesis of several pyrrole derivatives that were evaluated for their in vitro anticancer effects on various cancer cell lines, including leukemia and melanoma. Notably, some compounds demonstrated promising antiproliferative activity against MDA-MB human cancer cell lines, with growth inhibition rates exceeding 60% at a concentration of 10 µM .
The mechanism by which these compounds exert their anticancer effects is primarily through the inhibition of tubulin polymerization. This action disrupts the normal dynamics of microtubules, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. The ability to overcome multidrug resistance (MDR) is particularly noteworthy, as many traditional chemotherapeutics face challenges due to efflux mechanisms in resistant cancer cells .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : MDA-MB-435 (melanoma), MDA-MB-468 (breast), and others.
- Results : Compounds showed significant growth inhibition, with some achieving over 62% inhibition at low concentrations (10 µM) against specific cell lines .
Case Studies
- SMART Compounds : A related class of compounds demonstrated similar biological activities, binding to the colchicine site on tubulin and inhibiting polymerization. These compounds were effective in both in vitro and in vivo models, showing potential for clinical applications .
- Resistance Mechanisms : Research on the SMART compounds indicated their potential to circumvent P-glycoprotein-mediated drug resistance, a common hurdle in cancer therapy. This suggests that this compound may share similar properties .
Data Table: Biological Activity Summary
| Activity | Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Antiproliferative | MDA-MB-435 | 62.46 | 10 |
| Antiproliferative | MDA-MB-468 | 40.24 | 10 |
| Tubulin Polymerization Inhibition | Various | Significant | Varies |
Eigenschaften
IUPAC Name |
4-(3-methoxybenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2-10,19H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPBNCCQVHASKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













